molecular formula C20H18N4O3S B2373120 (5E)-2-[4-(2-nitrophenyl)piperazin-1-yl]-5-(phenylmethylidene)-4,5-dihydro-1,3-thiazol-4-one CAS No. 375356-52-8

(5E)-2-[4-(2-nitrophenyl)piperazin-1-yl]-5-(phenylmethylidene)-4,5-dihydro-1,3-thiazol-4-one

Cat. No.: B2373120
CAS No.: 375356-52-8
M. Wt: 394.45
InChI Key: GBNGVPPBOWWNNN-NBVRZTHBSA-N
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Description

(5E)-2-[4-(2-nitrophenyl)piperazin-1-yl]-5-(phenylmethylidene)-4,5-dihydro-1,3-thiazol-4-one is a synthetic organic compound that belongs to the class of thiazolone derivatives

Scientific Research Applications

Chemistry

In chemistry, (5E)-2-[4-(2-nitrophenyl)piperazin-1-yl]-5-(phenylmethylidene)-4,5-dihydro-1,3-thiazol-4-one may be used as a building block for the synthesis of more complex molecules.

Biology

Biologically, thiazolone derivatives have been studied for their antimicrobial, antiviral, and anticancer properties. This compound may exhibit similar activities.

Medicine

In medicine, such compounds are investigated for their potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry

Industrially, these compounds may be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2-[4-(2-nitrophenyl)piperazin-1-yl]-5-(phenylmethylidene)-4,5-dihydro-1,3-thiazol-4-one typically involves the condensation of appropriate benzaldehyde and thiazolone derivatives under basic conditions. The reaction may proceed through the formation of an intermediate Schiff base, followed by cyclization to form the thiazolone ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzylidene or nitrophenyl groups.

    Reduction: Reduction reactions may target the nitro group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride may be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.

Mechanism of Action

The mechanism of action of (5E)-2-[4-(2-nitrophenyl)piperazin-1-yl]-5-(phenylmethylidene)-4,5-dihydro-1,3-thiazol-4-one would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolone Derivatives: Compounds with similar thiazolone structures.

    Benzylidene Derivatives: Compounds with benzylidene groups.

    Piperazine Derivatives: Compounds containing piperazine rings.

Uniqueness

The uniqueness of (5E)-2-[4-(2-nitrophenyl)piperazin-1-yl]-5-(phenylmethylidene)-4,5-dihydro-1,3-thiazol-4-one lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

(5E)-5-benzylidene-2-[4-(2-nitrophenyl)piperazin-1-yl]-1,3-thiazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S/c25-19-18(14-15-6-2-1-3-7-15)28-20(21-19)23-12-10-22(11-13-23)16-8-4-5-9-17(16)24(26)27/h1-9,14H,10-13H2/b18-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBNGVPPBOWWNNN-NBVRZTHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2[N+](=O)[O-])C3=NC(=O)C(=CC4=CC=CC=C4)S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=CC=C2[N+](=O)[O-])C3=NC(=O)/C(=C\C4=CC=CC=C4)/S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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